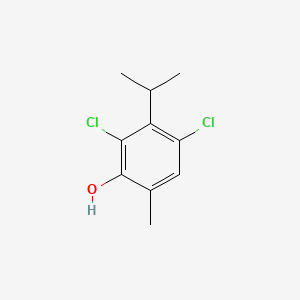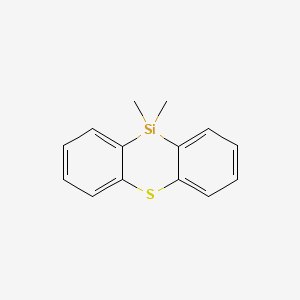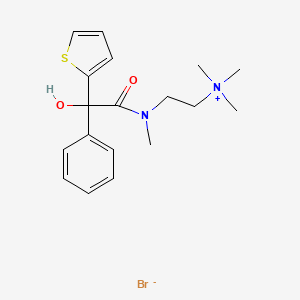
Quinoline, 2-(2-phenylhydrazino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline, 2-(2-phenylhydrazino)- is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline itself was first extracted from coal tar by Friedlieb Ferdinand Runge in 1834
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 2-(2-phenylhydrazino)quinoline, can be achieved through various methods. One common approach involves the reaction of o-aminothiophenol with 1,3-ynone under mild conditions, catalyzed by zirconocene amino acid complex Cp2Zr(η1-C9H10NO2)2 and mediated by iodine . Another method includes the use of α,β-unsaturated aldehydes in the presence of catalytic systems .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts such as clay or ionic liquids . These methods aim to reduce environmental impact while maintaining high efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Quinoline, 2-(2-phenylhydrazino)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions often employ reducing agents to remove oxygen or add hydrogen to the compound.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, potassium dodecatungstocobaltate trihydrate, and nanostructured TiO2 photocatalysts . Reaction conditions vary but often involve mild temperatures and environmentally benign solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions can produce dihydroquinolines .
Wissenschaftliche Forschungsanwendungen
Quinoline, 2-(2-phenylhydrazino)- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of quinoline, 2-(2-phenylhydrazino)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication . This inhibition disrupts bacterial cell division and leads to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to quinoline, 2-(2-phenylhydrazino)- include other quinoline derivatives such as:
- 2-phenylquinoline
- 2-(2-hydroxyphenyl)quinoline
- 2-(2-aminophenyl)quinoline
Uniqueness
What sets quinoline, 2-(2-phenylhydrazino)- apart from these similar compounds is its unique hydrazino group, which imparts distinct chemical reactivity and biological activity. This group allows for specific interactions with molecular targets that are not possible with other quinoline derivatives .
Eigenschaften
CAS-Nummer |
613-63-8 |
|---|---|
Molekularformel |
C15H13N3 |
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
1-phenyl-2-quinolin-2-ylhydrazine |
InChI |
InChI=1S/C15H13N3/c1-2-7-13(8-3-1)17-18-15-11-10-12-6-4-5-9-14(12)16-15/h1-11,17H,(H,16,18) |
InChI-Schlüssel |
SIVWJLOIWLNXEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NNC2=NC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)ethyl]morpholine;trihydrate;trihydrochloride](/img/structure/B15345822.png)
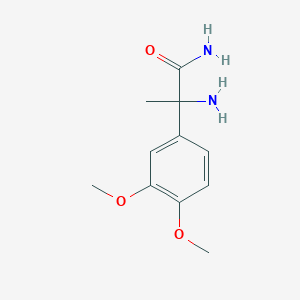
![1-[2-[2-(Tert-butoxy)ethoxy]ethoxy]butane](/img/structure/B15345825.png)
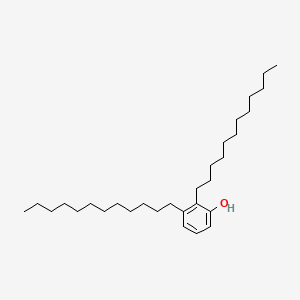


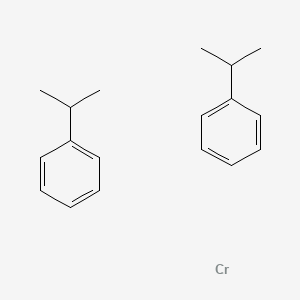
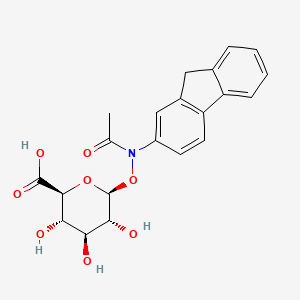
![5-[(10S,13R,14S,17R)-3,14-dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B15345877.png)

